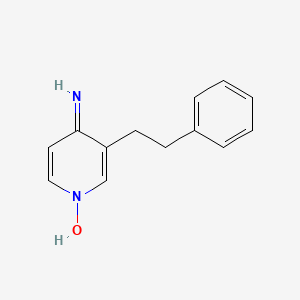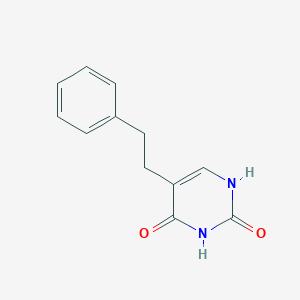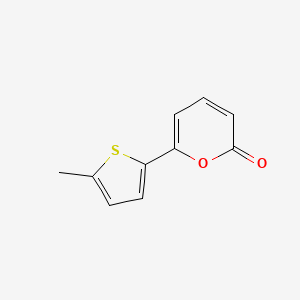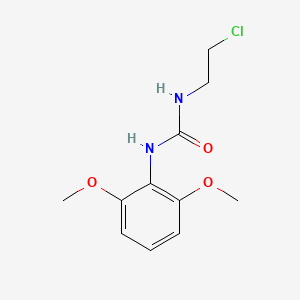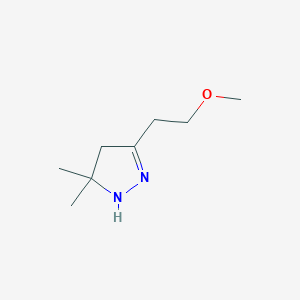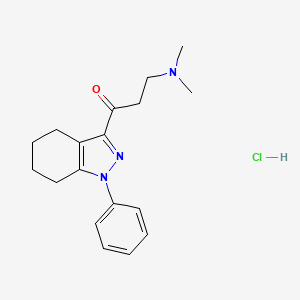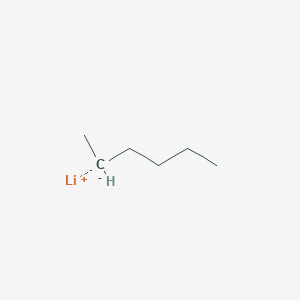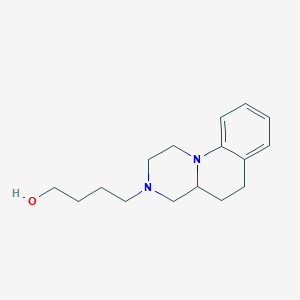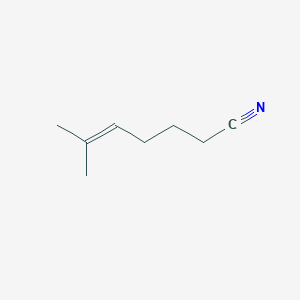
6-Methylhept-5-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylhept-5-enenitrile is an organic compound with the molecular formula C8H13N It is characterized by a nitrile group (-C≡N) attached to a heptene chain with a methyl substitution at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylhept-5-enenitrile can be achieved through several methods. One common approach involves the reaction of 6-methylhept-5-en-2-one with a suitable nitrile source under specific conditions. For instance, the oximation of 6-methylhept-5-en-2-one followed by dehydration can yield the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methylhept-5-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and related compounds.
Scientific Research Applications
6-Methylhept-5-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Methylhept-5-enenitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
6-Methylhept-5-en-2-one: A closely related compound with a ketone group instead of a nitrile group.
6-Methylhept-5-en-2-ol: An alcohol derivative of the same heptene chain.
6-Methylhept-5-en-2-amine: An amine derivative formed by the reduction of the nitrile group.
Uniqueness
6-Methylhept-5-enenitrile is unique due to its nitrile functionality, which imparts distinct reactivity compared to its ketone, alcohol, and amine counterparts. This makes it valuable in specific synthetic applications where the nitrile group is required.
Properties
CAS No. |
6926-23-4 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
6-methylhept-5-enenitrile |
InChI |
InChI=1S/C8H13N/c1-8(2)6-4-3-5-7-9/h6H,3-5H2,1-2H3 |
InChI Key |
YTLZYENZVIHNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


